4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Catalog No.
S1788716
CAS No.
1202689-44-8
M.F
C16H10N2O8
M. Wt
358.262
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

CAS Number

1202689-44-8

Product Name

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid

Molecular Formula

C16H10N2O8

Molecular Weight

358.262

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Structural Chemistry and Bioactivity Studies

Field: This application falls under the field of Structural Chemistry and Bioactivity Studies .

Application Summary: The compound has been used in the synthesis and structural analysis of a Cu (II) complex with 3-nitro-4-aminobenzoic acid . The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis .

Results: The studies attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .

Crystal Structure Analysis

Field: This application is in the field of Crystal Structure Analysis .

Application Summary: The compound has been used in the study of crystal structures . The crystal structure of the compound was determined and found to be a member of the PIG-L N-acetylglucosamine deacetylase family .

Method of Application: The structure was determined using X-ray crystallography .

Results: The results showed that the compound forms a triclinic crystal structure .

Organic Synthesis

Field: This application is in the field of Organic Synthesis .

Application Summary: The compound is used as a substrate for enzymatic reactions and linker in peptide synthesis .

Method of Application: The compound is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .

Results: The advantages of using this compound include its low cost and wide availability .

Synthesis of Benzimidazole Linked Benzoxazole/Benzothiazole

Application Summary: The compound has been used in the synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation .

Method of Application: In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .

Results: The synthesis resulted in structurally diverse benzimidazole integrated benzoxazole and benzothiazoles .

Nitro Compounds Preparation

Field: This application is in the field of Organic Chemistry .

Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

Method of Application: The preparation involves displacement reactions with nitrite ions .

Results: The result is the formation of nitro compounds .

Synthesis of Telmisartan

Field: This application is in the field of Pharmaceutical Synthesis .

Application Summary: The compound has been used in the improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines .

Method of Application: The key bis-benzimidazole structure was constructed via the copper-catalyzed cyclization of o-haloarylamidines .

Origin


4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can be synthesized in a laboratory setting [].

Significance


This compound is of interest in scientific research due to its potential applications in liquid crystals. The presence of the nitro group and the trans-stilbene unit suggests possible rod-like shape and π-conjugated system, which are desirable properties for liquid crystal materials [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central ethene (double bond between two carbon atoms) with an "E" configuration (both substituent groups on the same side of the double bond) [].
  • Two 3-nitrobenzoic acid groups attached to each end of the ethene unit. The nitro group (NO2) is located on the third position (meta position) of the benzene ring in each benzoic acid group [].

Notable aspects:

  • The combination of the rigid aromatic rings and the central double bond creates a relatively planar structure, which can contribute to the rod-like shape desired in liquid crystals [].
  • The presence of the nitro group introduces a permanent dipole moment to the molecule, which can be important for the alignment of liquid crystal molecules in an electric field [].

Chemical Reactions Analysis

Synthesis:

The reported synthesis involves a reaction between 4-(chloromethyl)-3-nitrobenzoic acid and potassium hydroxide (KOH) in ethanol []. However, the detailed mechanism is not provided [].

Further Reactions:

Information on decomposition or other relevant reactions for this specific compound is limited in the available scientific literature.

As this compound is primarily studied for its potential in liquid crystals, a mechanism of action related to biological systems is not applicable.

Information on specific safety hazards associated with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is not readily available. However, due to the presence of nitro groups, it is advisable to handle the compound with care as nitro groups can be explosive under certain conditions [].

XLogP3

2.9

Dates

Modify: 2023-08-15

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